2-Cyclopentyloxirane

Description

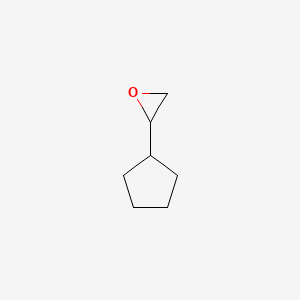

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-4-6(3-1)7-5-8-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFFDMRLXIJHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40527387 | |

| Record name | 2-Cyclopentyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40527387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88301-26-2 | |

| Record name | 2-Cyclopentyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40527387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopentyloxirane

Epoxidation Routes to 2-Cyclopentyloxirane

The most direct and common approach for the synthesis of this compound is the epoxidation of cyclopentene (B43876). This process involves the addition of an oxygen atom across the double bond, forming the characteristic three-membered oxirane ring. Various reagents and catalytic systems have been developed to achieve this transformation efficiently and with high selectivity.

Peracid-Mediated Epoxidation of Cyclopentene Derivatives

Peroxy acids, also known as peracids, are widely employed reagents for the epoxidation of alkenes, including cyclopentene. The reaction proceeds through a concerted mechanism, often referred to as the "Prilezhaev reaction," where the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond. A commonly used peracid for this purpose is meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its relative stability and good solubility in many organic solvents. acs.orgyoutube.com

The reaction of cyclopentene with a peroxy acid, such as peroxyacetic acid, results in the formation of 1,2-epoxycyclopentane, another name for this compound. acs.org The mechanism is a single, concerted step involving a cyclic transition state. researchgate.net This stereospecific syn-addition ensures that the geometry of the starting alkene is retained in the epoxide product.

Table 1: Common Peracids for Cyclopentene Epoxidation

| Peracid | Abbreviation | Typical Solvent(s) |

| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane, Chloroform |

| Peroxyacetic acid | PAA | Acetic acid, Dichloromethane |

| Peroxyformic acid | - | Formic acid |

Transition-Metal Catalyzed Epoxidation Strategies

Transition-metal complexes can catalyze the epoxidation of cyclopentene, often using more environmentally benign oxidants like hydrogen peroxide or tert-butyl hydroperoxide. These methods can offer different reactivity and selectivity profiles compared to peracid-mediated routes.

Molybdenum complexes, for instance, have shown significant catalytic activity in olefin epoxidation. researchgate.net Cyclopentadienyl molybdenum oxides and their tricarbonyl precursors are effective catalysts, utilizing tert-butylhydroperoxide as the oxidant. researchgate.net These catalysts are valued for their high performance and the relative ease with which they can be modified to fine-tune their catalytic properties. researchgate.net

Another example involves the use of nickel-based heterogeneous catalysts. Nickel nanoparticles supported on glucose-derived carbon spheres have been investigated for cyclohexene (B86901) epoxidation, suggesting potential applicability to cyclopentene as well. mdpi.com Furthermore, a study on the epoxidation of cyclopentene catalyzed by Keggin-type heteropoly compounds with aqueous hydrogen peroxide demonstrated high conversion and selectivity. researchgate.net Specifically, a divacant lacunary γ-silicotungstate catalyst, γ-SiW10(H2O)2O344, achieved a 90% conversion of cyclopentene with 98% selectivity to the epoxide. leah4sci.com

Table 2: Examples of Transition-Metal Catalyzed Cyclopentene Epoxidation

| Catalyst System | Oxidant | Key Features |

| Cyclopentadienyl molybdenum oxides | tert-Butyl hydroperoxide | High catalytic activity and tunability. researchgate.net |

| Keggin-type heteropoly compounds | Hydrogen peroxide | High conversion and selectivity. researchgate.netleah4sci.com |

| Nickel nanoparticles on carbon spheres | Not specified for cyclopentene | Potential for heterogeneous catalysis. mdpi.com |

Epoxidation of Conjugated Cyclopentadiene (B3395910) Systems

While the direct epoxidation of cyclopentene is the most straightforward route, the epoxidation of cyclopentadiene, a conjugated diene, can also lead to epoxide products. The reaction of cyclopentadiene with an epoxidizing agent can yield cyclopentadiene monoxide. However, the presence of the second double bond can lead to further reactions, including rearrangements or subsequent epoxidation. The synthesis of 5-vinyl-2-norbornene (B46002) through the Diels-Alder reaction of cyclopentadiene with 1,3-butadiene (B125203) highlights the reactivity of cyclopentadiene as a diene. researchgate.net The controlled mono-epoxidation of cyclopentadiene is crucial to obtain the desired unsaturated epoxide, which could then potentially be hydrogenated to this compound if desired.

Alternative Synthetic Pathways

Beyond direct epoxidation, alternative synthetic strategies can be employed to construct the this compound ring system. These methods often involve a two-step sequence where the cyclopentene core is first functionalized and then subjected to a ring-closing reaction.

Cyclization Reactions Involving Cyclopentadiene and Ethylene (B1197577) Oxide Precursors

The synthesis of this compound from cyclopentadiene and ethylene oxide precursors is not a commonly documented or standard synthetic route. Theoretical studies on the Diels-Alder reactions of cyclopentadiene with various dienophiles, including ethylene, provide insight into the cycloaddition capabilities of cyclopentadiene. acs.org However, a direct reaction between cyclopentadiene and ethylene oxide to form this compound via a cyclization pathway is not a well-established method in the chemical literature based on the available search results. Such a transformation would likely involve complex mechanistic steps and is not considered a primary synthetic strategy.

Functionalization of Cyclopentene Followed by Epoxidation

A well-established alternative to direct epoxidation is the formation of a halohydrin from cyclopentene, followed by an intramolecular cyclization to yield this compound. youtube.comchemistrysteps.com This two-step process offers a reliable method for epoxide synthesis.

The first step involves the reaction of cyclopentene with a halogen (such as bromine or chlorine) in the presence of water. libretexts.orgbyjus.com This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a water molecule in an anti-fashion. leah4sci.com This results in the formation of a trans-halohydrin. For example, reacting cyclopentene with bromine and water yields trans-2-bromocyclopentanol.

In the second step, the resulting halohydrin is treated with a base, such as sodium hydroxide (B78521) or sodium hydride. chemistrysteps.comyoutube.com The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the halogen in an intramolecular SN2 reaction, displacing the halide and forming the epoxide ring. youtube.comyoutube.com This intramolecular Williamson ether synthesis is an efficient method for closing the oxirane ring. chemistrysteps.com

Epoxide Formation from Carbonyl Compounds via Ylide Chemistry

A prominent method for the synthesis of epoxides from carbonyl compounds involves the use of sulfur ylides in what is known as the Corey-Chaykovsky reaction. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction provides a direct route to epoxides from aldehydes and ketones. In the context of this compound synthesis, the starting material is cyclopentanecarboxaldehyde.

The reaction mechanism commences with the deprotonation of a sulfonium (B1226848) salt, such as trimethylsulfonium (B1222738) iodide, by a strong base (e.g., sodium hydride) to generate the sulfur ylide, dimethylsulfonium methylide. organic-chemistry.orgnrochemistry.com This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanecarboxaldehyde. The resulting betaine (B1666868) intermediate subsequently undergoes an intramolecular nucleophilic substitution, with the oxygen anion displacing the dimethyl sulfide (B99878) leaving group to form the desired this compound ring. wikipedia.orgnrochemistry.comwikipedia.org

Two common types of sulfur ylides are employed in this transformation: dimethylsulfonium methylide and dimethylsulfoxonium methylide. organic-chemistry.orgwikipedia.org While both can effectively convert aldehydes to epoxides, they exhibit different reactivities and selectivities. Dimethylsulfonium methylide is generally more reactive and is typically used for simple methylene (B1212753) transfer. nrochemistry.com In contrast, dimethylsulfoxonium methylide is a more stable ylide and can sometimes offer different selectivity, particularly with α,β-unsaturated carbonyls where it may favor cyclopropanation over epoxidation. wikipedia.org For the synthesis of this compound from cyclopentanecarboxaldehyde, dimethylsulfonium methylide is the reagent of choice for direct epoxidation. The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). nrochemistry.com

| Reagent/Condition | Role/Parameter | Typical Value/Compound |

| Starting Material | Carbonyl precursor | Cyclopentanecarboxaldehyde |

| Ylide Precursor | Source of the sulfur ylide | Trimethylsulfonium iodide or Trimethylsulfoxonium iodide |

| Base | Deprotonating agent | Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) |

| Solvent | Reaction medium | Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF) |

| Product | Target epoxide | This compound |

Stereocontrolled Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is of significant interest for applications where chirality is crucial. This can be achieved through asymmetric epoxidation of a prochiral olefin precursor or by employing chiral auxiliaries to direct the stereochemical outcome of the reaction.

Asymmetric Epoxidation Approaches

Asymmetric epoxidation of vinylcyclopentane (B1346689) is a direct and powerful strategy for accessing enantiomerically enriched this compound. Two of the most renowned methods for this transformation are the Jacobsen-Katsuki epoxidation and the Shi epoxidation.

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as a catalyst to effect the enantioselective transfer of an oxygen atom from an oxidant, such as aqueous sodium hypochlorite (B82951) (bleach), to the alkene. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The stereoselectivity of the reaction is dictated by the chirality of the salen ligand, with both (R,R)- and (S,S)-catalysts being commercially available, allowing for access to either enantiomer of the epoxide. organic-chemistry.org This method is particularly effective for cis-disubstituted and certain terminal alkenes. wikipedia.org For the epoxidation of vinylcyclopentane, the choice of the (R,R)- or (S,S)-Jacobsen catalyst will determine whether the resulting this compound is predominantly the (R)- or (S)-enantiomer, respectively. High enantiomeric excesses (ee) have been reported for a variety of substrates using this methodology. organic-chemistry.org

The Shi epoxidation employs a chiral ketone, often derived from fructose, as an organocatalyst in conjunction with a stoichiometric oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone). sigmaaldrich.comwikipedia.orgorganic-chemistry.org The active oxidizing species is a chiral dioxirane (B86890) generated in situ from the ketone and Oxone. organic-chemistry.org This method is known for its effectiveness in the epoxidation of various alkenes, including trans-disubstituted and trisubstituted olefins, and can provide high enantioselectivities. sigmaaldrich.comwikipedia.org The stereochemical outcome is controlled by the facial bias imposed by the chiral catalyst during the oxygen transfer to vinylcyclopentane. The reaction is typically performed in a buffered biphasic system to maintain the optimal pH for catalyst activity and stability. organic-chemistry.org

| Asymmetric Method | Catalyst Type | Typical Oxidant | Key Features |

| Jacobsen-Katsuki | Chiral Manganese-Salen Complex | Sodium Hypochlorite | Effective for cis- and terminal alkenes; predictable stereochemistry based on catalyst enantiomer. wikipedia.orgorganic-chemistry.org |

| Shi Epoxidation | Chiral Ketone (Fructose-derived) | Potassium Peroxymonosulfate (Oxone) | Organocatalytic; effective for a broad range of alkenes; high enantioselectivities achievable. sigmaaldrich.comwikipedia.orgorganic-chemistry.org |

Application of Chiral Auxiliaries in Derivatization

An alternative strategy for stereocontrolled synthesis involves the use of a chiral auxiliary. wordpress.comyoutube.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. wordpress.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.

In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of a chiral intermediate. For instance, a chiral auxiliary, such as an Evans oxazolidinone, can be used to direct the diastereoselective alkylation of an enolate derived from a cyclopentyl-containing starting material. nih.gov Alternatively, a chiral auxiliary can be employed in a diastereoselective epoxidation of an alkene bearing the auxiliary. organic-chemistry.org The steric and electronic properties of the chiral auxiliary create a biased environment, favoring the approach of the reagent from one face of the molecule over the other, thus leading to a high diastereomeric excess (de) of the product. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target molecule or a precursor that can be readily converted to it. While a powerful technique, the development of a chiral auxiliary-based synthesis requires careful design to ensure efficient attachment, high diastereoselectivity in the key step, and clean removal of the auxiliary. wordpress.comnih.gov

Optimization and Reproducibility in this compound Synthesis

Achieving high yields and purity in the synthesis of this compound necessitates careful control over reaction parameters and diligent monitoring of the reaction progress.

Controlled Stoichiometry and Reaction Parameter Management

The stoichiometry of the reagents is a critical factor in the successful synthesis of this compound, particularly in the Corey-Chaykovsky reaction. The molar ratio of the sulfur ylide to the starting aldehyde can significantly impact the yield and the formation of byproducts. An excess of the ylide is often employed to ensure complete conversion of the aldehyde, but a large excess can lead to complications in the workup and purification. researchgate.net

Reaction temperature is another crucial parameter. The formation of sulfur ylides is often conducted at low temperatures, as they can be unstable at higher temperatures. nrochemistry.com The subsequent epoxidation reaction is also typically run at controlled temperatures to minimize side reactions. The choice of solvent can also influence the reaction rate and selectivity. For instance, in the Shi epoxidation, a biphasic solvent system and careful pH control are essential for optimal catalyst performance and to prevent decomposition of the oxidant. organic-chemistry.org

Monitoring Reaction Progress and Product Purity

Effective monitoring of the reaction is key to determining the optimal reaction time and ensuring the desired product is obtained in high purity. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the disappearance of starting materials and the appearance of the product. nih.gov By periodically taking aliquots from the reaction mixture and analyzing them by HPLC, the reaction progress can be accurately tracked. Chiral HPLC can be further utilized to determine the enantiomeric excess of the product in asymmetric syntheses. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compounds in the reaction mixture. nih.gov ¹H and ¹³C NMR can be used to confirm the structure of the this compound product and to identify any impurities. The integration of characteristic peaks in the ¹H NMR spectrum can also provide an estimate of the product purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile compounds like this compound. diva-portal.orgresearchgate.net GC can separate the components of the reaction mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification. diva-portal.org GC is also an effective method for determining the purity of the final product and can be used with a chiral stationary phase to determine enantiomeric excess. sigmaaldrich.com

| Analytical Technique | Application in this compound Synthesis |

| High-Performance Liquid Chromatography (HPLC) | Monitoring reaction progress, determining product purity, and assessing enantiomeric excess (chiral HPLC). nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the product and identification of impurities. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, purity assessment, and enantiomeric excess determination (chiral GC). diva-portal.orgresearchgate.netsigmaaldrich.com |

Reactivity and Mechanistic Investigations of 2 Cyclopentyloxirane

Ring-Opening Reactions of the Oxirane Moiety

The core reactivity of 2-cyclopentyloxirane is dominated by the cleavage of the carbon-oxygen bonds of the epoxide ring. This can be initiated by either electrophilic activation of the oxygen atom or direct nucleophilic attack on one of the ring carbons.

Acid-Catalyzed Ring Opening and Product Distribution

Under acidic conditions, the epoxide oxygen of this compound is first protonated, which enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group. libretexts.orglibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com The subsequent nucleophilic attack by a weak nucleophile, such as water or an alcohol, can theoretically occur at either the more substituted (C2) or less substituted (C1) carbon of the oxirane ring.

The regioselectivity of this reaction is governed by a mechanism that is a hybrid of SN1 and SN2 pathways. libretexts.orglibretexts.orglibretexts.org While a full carbocation does not typically form, a significant partial positive charge develops on the more substituted carbon (C2) in the transition state. khanacademy.orgstackexchange.com This is due to the stabilizing effect of the adjacent cyclopentyl group through hyperconjugation. Consequently, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orglibretexts.org

For the acid-catalyzed hydrolysis of this compound, this leads to the formation of a trans-1,2-diol. The major product is 1-cyclopentyl-1,2-ethanediol, resulting from the attack of water at the more substituted C2 position. A minor product, 2-cyclopentyl-1,2-ethanediol, is also formed from attack at the less substituted C1 position. The stereochemistry of the reaction is an anti-addition, resulting in the two hydroxyl groups being in a trans configuration relative to each other. libretexts.orglibretexts.orgyoutube.com

Table 1: Product Distribution in Acid-Catalyzed Hydrolysis of this compound

| Product Name | Structure | Attack Position | Relative Yield |

| 1-Cyclopentyl-1,2-ethanediol | HOCH2CH(OH)C5H9 | C2 (more substituted) | Major |

| 2-Cyclopentyl-1,2-ethanediol | HOCH(C5H9)CH2OH | C1 (less substituted) | Minor |

Note: The exact product ratios can vary depending on the specific acid catalyst and reaction conditions.

Nucleophilic Ring Opening: Regioselectivity and Stereochemical Outcomes

In contrast to acid-catalyzed reactions, nucleophilic ring-opening of this compound under neutral or basic conditions generally proceeds via an SN2 mechanism. The regioselectivity is primarily dictated by steric hindrance, with the nucleophile preferentially attacking the less sterically hindered carbon atom (C1) of the oxirane ring. stackexchange.comlibretexts.org This results in the formation of a single major regioisomer. The reaction proceeds with inversion of configuration at the center of attack.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily react with this compound. stackexchange.com The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the less substituted carbon of the epoxide ring. stackexchange.com Subsequent protonation of the resulting alkoxide yields a secondary alcohol. stackexchange.com

For instance, the reaction of this compound with ethyllithium (B1215237) leads to the formation of 1-cyclopentyl-3-pentanol. The ethyl group from the ethyllithium attacks the C1 carbon, leading to the opening of the epoxide ring. stackexchange.com

Table 2: Reaction of this compound with Organometallic Reagents

| Organometallic Reagent | Product | Mechanism | Key Feature |

| Ethyllithium (CH3CH2Li) | 1-Cyclopentyl-3-pentanol | SN2 | Attack at the less hindered carbon |

| Phenylmagnesium Bromide (C6H5MgBr) | 1-Cyclopentyl-2-phenylethanol | SN2 | Formation of a new carbon-carbon bond |

The stereochemistry of these reactions is consistent with an SN2 mechanism, involving a backside attack by the nucleophile, which results in an inversion of the configuration at the electrophilic carbon. organic-chemistry.org

Amines are effective nucleophiles for the ring-opening of epoxides, leading to the formation of valuable amino alcohols. organic-chemistry.org The reaction of this compound with primary and secondary amines, such as morpholine (B109124) and piperidine, also follows an SN2 pathway. stackexchange.comwikipedia.org The amine attacks the less substituted carbon atom of the epoxide ring, yielding the corresponding 1-amino-2-alcohol derivative. These reactions are often carried out in a protic solvent, which facilitates the protonation of the alkoxide intermediate.

The synthesis of cyclopentyl-substituted amino alcohols is a key application of this reaction. nih.govnih.gov For example, the reaction with morpholine yields 2-(cyclopentyl(hydroxy)methyl)morpholine.

Table 3: Reaction of this compound with Amines

| Amine | Product | Application |

| Morpholine | 2-(Cyclopentyl(hydroxy)methyl)morpholine | Synthesis of bioactive molecules |

| Piperidine | 1-(Cyclopentyl)-2-(piperidin-1-yl)ethanol | Pharmaceutical intermediates |

In acid-catalyzed ring-opening reactions, the key reactive intermediate is the protonated epoxide. libretexts.orglibretexts.org While a discrete, fully-formed carbocation is generally not observed, the transition state possesses significant carbocationic character at the more substituted carbon. khanacademy.orgstackexchange.comresearchgate.net This partial positive charge is stabilized by the electron-donating nature of the cyclopentyl group.

Under strongly basic conditions with organometallic reagents, the initial product of the ring-opening is a lithium or magnesium alkoxide. This intermediate is then protonated during the aqueous workup to yield the final alcohol product. stackexchange.comyoutube.com

Diverse Chemical Transformations of this compound

Beyond simple ring-opening reactions, this compound can participate in a variety of other chemical transformations, leveraging the reactivity of its oxirane ring to construct more complex molecular architectures. These include cycloaddition reactions and polymerizations.

For instance, epoxides can undergo formal [3+2] cycloaddition reactions with certain dipolarophiles, although specific examples with this compound are not extensively documented. More broadly, the ring-opening of epoxides can be the initial step in tandem reactions that lead to the formation of larger rings.

Cationic polymerization of epoxides, including those with cyclic substituents, can be initiated by Lewis or Brønsted acids. libretexts.orgorganic-chemistry.org The polymerization proceeds via a chain-growth mechanism where the protonated or Lewis acid-coordinated epoxide is attacked by the oxygen atom of another monomer unit. researchgate.net This process leads to the formation of polyethers with repeating cyclopentyl-substituted units. The mechanism involves the formation of a cationic propagating species. libretexts.orgresearchgate.net

Oxidation Pathways and Derivative Formation

The oxidation of this compound typically proceeds via the cleavage of the epoxide ring to form di-oxygenated cyclopentyl derivatives. A primary example of this is the hydrolysis of the epoxide, which can occur under either acidic or basic conditions to yield 1-cyclopentyl-1,2-ethanediol. libretexts.orgnih.gov

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the epoxide a better leaving group. ucalgary.camasterorganicchemistry.com A weak nucleophile, such as water, then attacks one of the carbons of the epoxide. For asymmetrically substituted epoxides like this compound, the nucleophilic attack preferentially occurs at the more substituted carbon atom due to the development of a partial positive charge at this position, which can be better stabilized by the adjacent cyclopentyl group. ucalgary.camasterorganicchemistry.com This SN1-like mechanism results in the formation of a trans-diol. libretexts.org

Conversely, in basic or neutral aqueous media, the ring-opening occurs through an SN2 mechanism. libretexts.org A strong nucleophile, in this case, a hydroxide (B78521) ion, attacks the less sterically hindered carbon of the epoxide ring. libretexts.orgpearson.com Subsequent protonation of the resulting alkoxide yields the same 1,2-diol product, but with a different regiochemical pathway influencing the stereochemical outcome. pearson.com The reaction results in the two hydroxyl groups being in a trans configuration in the final product. libretexts.org

The following table summarizes the key aspects of the hydrolytic oxidation of this compound:

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Primary Product |

| Acidic (H₃O⁺) | SN1-like | More substituted carbon | 1-Cyclopentyl-1,2-ethanediol |

| Basic (OH⁻, H₂O) | SN2 | Less substituted carbon | 1-Cyclopentyl-1,2-ethanediol |

Data derived from general principles of epoxide ring-opening reactions. libretexts.orgucalgary.ca

Reduction Reactions and Product Characterization

The reduction of this compound involves the ring-opening of the epoxide to form an alcohol. This transformation is typically achieved using strong nucleophilic reducing agents, such as organometallic reagents or metal hydrides. pearson.commasterorganicchemistry.com

A well-documented example is the reaction of this compound with organolithium reagents, such as ethyllithium. pearson.com In this reaction, the organolithium compound acts as a potent nucleophile, attacking the less sterically hindered carbon of the epoxide ring in an SN2-like fashion. pearson.com This ring-opening step generates an alkoxide intermediate, which is then protonated in a subsequent workup step (e.g., with the addition of water or a dilute acid) to afford a secondary alcohol. pearson.com Specifically, the reaction with ethyllithium would yield 1-cyclopentyl-1-propanol.

Another powerful reducing agent capable of opening epoxide rings is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com Similar to organometallic reagents, the hydride ion (H⁻) from LiAlH₄ attacks the less hindered carbon atom of the epoxide, leading to the formation of an alkoxide. youtube.com An acidic workup then furnishes the corresponding alcohol. In the case of this compound, reduction with LiAlH₄ would produce 1-cyclopentylethanol. nih.gov

The table below outlines the products formed from the reduction of this compound with different reducing agents.

| Reducing Agent | Mechanism | Site of Nucleophilic Attack | Primary Product |

| Ethyllithium (EtLi) followed by H₂O | SN2-like | Less substituted carbon | 1-Cyclopentyl-1-propanol |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₃O⁺ | SN2 | Less substituted carbon | 1-Cyclopentylethanol |

Data derived from established reactions of epoxides with reducing agents. pearson.comyoutube.com

Catalytic hydrogenation can also be employed to reduce certain functional groups, though it is generally less effective for the reduction of the epoxide ring itself compared to more reactive groups like alkenes or alkynes. libretexts.orglibretexts.org The reduction of an epoxide via catalytic hydrogenation typically requires harsh conditions and specific catalysts, such as Raney Nickel. libretexts.org

Spectroscopic Characterization and Structural Elucidation of 2 Cyclopentyloxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-cyclopentyloxirane, both ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of the cyclopentyl and oxirane rings.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The protons on the three-membered oxirane ring are characteristically shifted downfield compared to typical alkanes due to the ring strain and the electronegativity of the oxygen atom. These protons typically appear in the range of δ 2.5-3.5 ppm. The proton on the carbon bearing the cyclopentyl group (CH-O) will exhibit a distinct chemical shift and splitting pattern due to its proximity to the oxygen and coupling with the adjacent protons on the oxirane and cyclopentyl rings.

The protons of the cyclopentyl group will resonate in the upfield region of the spectrum, generally between δ 1.0 and 2.0 ppm. The complexity of these signals is due to the various diastereotopic protons within the ring system. The integration of the signals will correspond to the number of protons in each unique environment, confirming the ratio of oxirane to cyclopentyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Oxirane Ring Protons | 2.5 - 2.8 | Multiplet |

| Oxirane Ring Proton (adjacent to cyclopentyl) | 2.9 - 3.2 | Multiplet |

Note: Predicted values are based on typical ranges for similar structural motifs.

The ¹³C NMR spectrum offers a clear picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The carbon atoms of the oxirane ring are significantly deshielded by the oxygen atom and typically appear in the δ 40-60 ppm range. libretexts.org The carbon atom of the cyclopentyl ring attached to the oxirane will also be shifted downfield relative to the other cyclopentyl carbons.

The remaining methylene (B1212753) carbons of the cyclopentyl ring will resonate at higher field, in the typical alkane region of δ 25-35 ppm. libretexts.org The presence of the expected number of signals in these characteristic regions provides strong evidence for the proposed structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxirane Ring Carbons | 45 - 60 |

| Cyclopentyl Ring Carbon (attached to oxirane) | 35 - 45 |

Note: Predicted values are based on established ranges for epoxides and cycloalkanes. oregonstate.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of volatile compounds like this compound and confirming its identity. libretexts.org The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for the eluted compound. A single peak in the chromatogram is indicative of a pure sample.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (112.18 g/mol ). The fragmentation pattern is also diagnostic. Common fragmentation pathways for epoxides include cleavage of the C-C bond of the ring. For this compound, characteristic fragments would arise from the loss of small neutral molecules or radicals, such as the loss of a CHO group or the fragmentation of the cyclopentyl ring. The base peak is often the most stable carbocation that can be formed. libretexts.org

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 112 | Molecular Ion [M]⁺ |

| 83 | [M - CHO]⁺ |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the oxirane ring and the saturated hydrocarbon structure of the cyclopentyl group. The key diagnostic peaks for the epoxide functional group include the asymmetric ring stretching (around 1250 cm⁻¹), the "ring breathing" symmetric stretch (around 950-810 cm⁻¹), and C-H stretching of the epoxide ring (around 3050-2990 cm⁻¹). acs.org

The cyclopentyl group will exhibit strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹. The absence of a broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl groups, and the lack of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl group. youtube.com

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 - 2990 | C-H Stretch | Oxirane Ring |

| 2960 - 2850 | C-H Stretch | Cyclopentyl Group |

| ~1465 | C-H Bend (Scissoring) | Cyclopentyl Group (CH₂) |

| ~1250 | Asymmetric C-O-C Stretch | Oxirane Ring |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.orgshu.ac.uk The specific wavelengths of light absorbed provide valuable information about the types of electrons and orbitals involved.

In the case of this compound, the primary electronic transitions of interest involve the non-bonding (n) electrons of the oxygen atom and the sigma (σ) bonding electrons of the oxirane ring. Since this compound lacks π bonds, the electronic transitions are predominantly of the n → σ* type. libretexts.org This transition involves the excitation of a lone-pair electron from a non-bonding orbital on the oxygen atom to an antibonding sigma orbital (σ*) associated with the carbon-oxygen bonds of the epoxide ring.

These n → σ* transitions in saturated compounds like epoxides typically occur at high energies, corresponding to absorption in the far-ultraviolet region of the spectrum (below 200 nm). libretexts.org The cyclopentyl group, being a saturated alkyl substituent, does not significantly alter the electronic absorption profile compared to simpler epoxides, as it does not introduce any chromophores that absorb in the near-UV or visible range. The absorption is a result of transitions within the epoxide ring itself.

The UV-Vis spectrum of a dilute solution of this compound would therefore be expected to show a strong absorption band with a maximum wavelength (λmax) below 200 nm. The intensity of this absorption is related to the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength. For n → σ* transitions, these values can be significant.

| Transition Type | Involved Orbitals | Expected λmax (nm) | Typical Chromophore |

| n → σ* | Non-bonding (oxygen lone pair) → Antibonding C-O sigma | < 200 | Epoxide Ring |

This interactive table summarizes the primary electronic transition expected for this compound.

Advanced Spectroscopic Methods for Material Science Applications

The utility of this compound often extends to its use as a monomer or comonomer in polymer synthesis. Advanced spectroscopic and microscopic techniques are essential for characterizing the resulting materials, such as polymers and thin films.

X-ray Diffraction (XRD) for Crystalline Derivatives

X-ray Diffraction (XRD) is the principal technique for determining the crystalline structure of materials. acs.org While this compound itself is a liquid at room temperature, its derivatives, particularly polymers or crystalline adducts, can be analyzed by XRD. For polymers derived from this compound, XRD can reveal the degree of crystallinity, which significantly impacts the material's mechanical and thermal properties.

A typical XRD pattern of a polymer displays sharp peaks superimposed on a broad, amorphous halo. The sharp peaks arise from the ordered, crystalline regions of the polymer, while the broad halo is due to the disordered, amorphous domains. researchgate.netresearchgate.net The positions of the diffraction peaks (given as 2θ angles) are determined by the spacing between crystal lattice planes, according to Bragg's Law.

For a semi-crystalline polymer derived from this compound, the XRD pattern would allow for the identification of the crystalline phase and the calculation of key structural parameters. For instance, in studies of other epoxy-based thermosets, distinct peaks have been identified that correspond to specific ordered structures, such as smectic phases in liquid crystalline epoxies. mdpi.comnih.gov The crystallinity index, which quantifies the fraction of crystalline material, can be calculated from the relative areas of the crystalline peaks and the amorphous halo.

| Parameter | Information Obtained | Example Finding for Epoxy-Based Material | Citation |

| Peak Position (2θ) | Lattice spacing (d-spacing) of crystalline domains. | Sharp peaks at low angles (e.g., 2θ ≈ 4°) can indicate smectic phase structures in liquid crystalline epoxies. | mdpi.com |

| Peak Intensity | Amount of material in a specific crystalline phase. | Higher intensity peaks suggest a higher degree of a particular crystalline order. | acs.org |

| Peak Broadness | Crystallite size and perfection. | Broader peaks indicate smaller crystallite size or defects in the crystal lattice. | researchgate.net |

| Amorphous Halo | Presence of non-crystalline (amorphous) regions. | A broad hump, often centered around 2θ ≈ 18-20°, is characteristic of amorphous epoxy resins. | researchgate.netmdpi.com |

| Crystallinity Index (%) | The overall percentage of crystalline material in the sample. | Can be modulated by processing conditions, affecting mechanical strength. | researchgate.net |

This interactive table outlines the key information derived from XRD analysis of crystalline materials derived from epoxides.

Spectroscopic Ellipsometry for Thin Films Incorporating this compound

Spectroscopic Ellipsometry (SE) is a highly sensitive, non-destructive optical technique used to characterize thin films. It measures the change in polarization of light upon reflection from a sample surface. horiba.comnih.gov For polymer thin films created using this compound, SE can determine properties like film thickness, surface roughness, and optical constants (refractive index 'n' and extinction coefficient 'k') over a wide spectral range. p2infohouse.orgmdpi.com

The raw data from an ellipsometer are the angles Ψ (psi) and Δ (delta), which describe the ratio of the complex reflection coefficients for p- and s-polarized light. To extract physical parameters like thickness and refractive index, a model of the sample's structure (e.g., substrate/film/air) is constructed, and the experimental Ψ and Δ data are fitted to the model-generated data. The optical properties of the film are often described by a dispersion model, such as the Cauchy or Sellmeier model, which parameterizes the refractive index as a function of wavelength. p2infohouse.org

Most epoxy-based materials are transparent in the visible range, meaning their extinction coefficient (k) is near zero. Their refractive index (n) typically falls in the range of 1.50 to 1.60. epotek.comresearchgate.net For a thin film polymer made from this compound, SE could be used to precisely control and verify film thickness during deposition and to determine its refractive index, which is a critical parameter for optical applications like coatings and waveguides.

| Parameter | Description | Typical Value for Epoxy Film | Citation |

| Film Thickness | The vertical dimension of the polymer film. | Can be measured from angstroms to microns. | horiba.com |

| Refractive Index (n) | The ratio of the speed of light in a vacuum to the speed of light in the film. | 1.50 - 1.60 at 589 nm. | epotek.comresearchgate.net |

| Extinction Coefficient (k) | A measure of light absorption in the film. | ≈ 0 in the visible spectrum. | p2infohouse.org |

| Surface Roughness | The root mean square of the variation in height of the film's top surface. | Modeled as a thin layer with mixed film/void properties. | p2infohouse.org |

This interactive table presents the parameters typically determined by spectroscopic ellipsometry for epoxy-based thin films.

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) for Polymer Microstructure

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) are powerful complementary techniques for the microstructural and elemental analysis of materials. SEM provides high-resolution images of a sample's surface topography, while EDS identifies the elemental composition of a selected area on that surface. polymersolutions.com

For polymers synthesized using this compound, SEM is invaluable for examining the morphology of the resulting material. It can be used to visualize the cross-section of a polymer composite to assess the dispersion of fillers, examine the fracture surface to understand failure mechanisms, or characterize the pore structure of a polymer foam. nih.govresearchgate.net The magnification capabilities of SEM allow for the observation of features from the millimeter down to the nanometer scale.

EDS analysis works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam in the SEM. polymersolutions.com Each element emits X-rays at a unique energy, allowing for qualitative and quantitative elemental analysis. In a polymer composite containing derivatives of this compound, EDS can be used to create elemental maps showing the distribution of different elements (e.g., silicon from a silica (B1680970) filler, or nitrogen from an amine curing agent) within the polymer matrix. acs.orgresearchgate.net This is crucial for verifying the homogeneity of the composite material.

| Technique | Information Provided | Application to this compound Polymers | Citation |

| SEM | High-resolution imaging of surface topography and morphology. | - Visualizing the dispersion of nanoparticles in an epoxy matrix. - Analyzing fracture surfaces to determine failure modes (brittle vs. ductile). - Characterizing the microstructure of crosslinked polymer networks. | nih.govresearchgate.net |

| EDS | Elemental composition of a selected area or the entire scanned area. | - Identifying the elemental makeup of fillers or additives. - Mapping the distribution of elements to assess material homogeneity. - Detecting elemental contaminants. | acs.orgpolymersolutions.com |

This interactive table summarizes the applications of SEM and EDS in the analysis of polymers derived from this compound.

Theoretical and Computational Studies on 2 Cyclopentyloxirane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, molecular orbital energies, and reactivity indices of a molecule. researchgate.netnih.gov These calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, provide insights into the molecule's stability, reactivity, and potential reaction mechanisms. nih.govyoutube.comnih.govnih.gov

For 2-Cyclopentyloxirane, specific quantum chemical studies detailing its electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, or atomic charges, are not available in the reviewed literature. While general principles of epoxide reactivity are well-understood, such as their susceptibility to nucleophilic ring-opening reactions, specific computational data that would quantify the reactivity of this compound is absent. nih.gov

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules over time, providing insights into their conformational dynamics, interactions with solvents, and behavior in larger systems. smu.edu Such simulations can be instrumental in understanding how a molecule like this compound would behave in various environments.

However, a search for molecular dynamics studies specifically investigating this compound systems did not yield any results. There are no published simulations detailing its conformational preferences, solvation dynamics, or interactions with other molecules or materials.

Free Energy Calculations for Reaction Pathways

Free energy calculations are crucial for understanding the thermodynamics and kinetics of chemical reactions, allowing for the determination of reaction barriers and the relative stability of reactants, transition states, and products. nih.gov For a compound like this compound, these calculations would be invaluable for predicting the outcomes of its various potential reactions, such as its reaction with nucleophiles like ethyllithium (B1215237). nih.gov

While the general mechanism of epoxide ring-opening is known to proceed via an SN2-like pathway, specific free energy profiles for reactions involving this compound have not been computationally detailed in the available literature. nih.gov Such studies would provide precise energy barriers and reaction free energies, offering a deeper understanding of its reactivity.

Computational Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predictions are highly valuable for interpreting experimental spectra and confirming molecular structures.

Despite the utility of these computational tools, there are no specific studies in the accessible literature that report the computationally predicted spectroscopic parameters for this compound.

Applications of 2 Cyclopentyloxirane in Advanced Chemical Research

Role as a Precursor in Complex Organic Molecule Synthesis

2-Cyclopentyloxirane, also known as cyclopentene (B43876) oxide, is a valuable electrophilic building block in organic synthesis. Its strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to a ring-opening reaction. This reactivity is the foundation of its utility as a precursor for more complex molecules, allowing for the introduction of diverse functional groups in a stereocontrolled manner.

The synthesis of complex and structurally diverse molecular scaffolds is a central theme in modern drug discovery and chemical biology. whiterose.ac.uk this compound serves as an excellent starting material for creating polyfunctional cyclopentane (B165970) scaffolds. The ring-opening of the epoxide can be achieved with a wide array of nucleophiles, resulting in 1,2-disubstituted cyclopentane derivatives. This reaction establishes a defined stereochemical relationship between the two newly introduced functional groups.

The versatility of this approach lies in the variety of nucleophiles that can be employed, each introducing a different functionality. For instance, reaction with azide (B81097) nucleophiles yields azido-alcohols, which can be further functionalized, for example, through "click chemistry". nih.gov The use of organometallic reagents can introduce carbon-based substituents, while amines, thiols, and alcohols can introduce corresponding heteroatomic functionalities. This strategy allows chemists to build libraries of diverse compounds from a single, simple precursor. whiterose.ac.uknih.gov The resulting di-functionalized cyclopentane core can act as a rigid scaffold upon which further complexity can be built, a key strategy in lead-oriented synthesis. whiterose.ac.uk

The ability to generate multiple reaction handles in a single step makes this compound an efficient precursor for creating three-dimensional molecular frameworks that are desirable in modern medicinal chemistry. whiterose.ac.uknih.gov The table below illustrates some common nucleophilic ring-opening reactions of this compound to generate polyfunctional intermediates.

| Nucleophile | Reagent Example | Product Type | Potential Subsequent Chemistry |

| Azide | Sodium Azide (NaN₃) | Azido-alcohol | Reduction to amino-alcohol, Click Chemistry |

| Cyanide | Sodium Cyanide (NaCN) | Cyano-alcohol | Hydrolysis to carboxylic acid, Reduction to amine |

| Thiol | Thiophenol (PhSH) | Thioether-alcohol | Oxidation to sulfoxide (B87167)/sulfone |

| Amine | Diethylamine (Et₂NH) | Amino-alcohol | Acylation, Alkylation |

| Organocuprate | Lithium diphenylcuprate (Ph₂CuLi) | Phenyl-cyclopentanol | Further functionalization of the aryl ring |

This table provides illustrative examples of nucleophilic ring-opening reactions.

The scaffolds derived from this compound are valuable intermediates in the synthesis of biologically active molecules. nih.govmdpi.com The functional groups introduced during the ring-opening step serve as handles for further chemical transformations to build the final target molecule, which could be a pharmaceutical or an agrochemical. nih.govnih.govmdpi.com

For example, the amino-alcohols generated from the aminolysis of this compound are a common structural motif in many pharmaceutical agents. These intermediates can be further elaborated through peptide couplings, alkylations, or cyclizations to access complex molecular architectures. sumitomo-chem.co.jpgoogle.com The synthesis of chiral β-amino acids, which are important pharmacophores, can be envisioned starting from epoxide precursors. researchgate.net Similarly, in agrochemical research, the development of novel pesticides and herbicides often relies on the synthesis of new chemical entities, and the cyclopentane ring is a feature of some active compounds. The ability to efficiently generate a variety of substituted cyclopentane derivatives from this compound makes it a relevant starting point for such discovery programs. mdpi.comphcogj.com Multicomponent reactions, which are powerful tools for synthesizing biologically active molecules, can potentially utilize intermediates derived from this compound to rapidly generate libraries of diverse compounds for screening. nih.govnih.gov

The electrophilic nature of the oxirane ring allows this compound to react with nucleophilic sites present in biological macromolecules, including nucleic acids. In nucleotide chemistry, this reactivity can be harnessed for the specific modification of nucleosides and oligonucleotides. nih.govglenresearch.com The nitrogen atoms on the nucleobases (e.g., in guanosine (B1672433) or adenosine) and the phosphate (B84403) backbone possess nucleophilic character and can attack and open the epoxide ring. nih.gov

This reaction leads to the covalent attachment of a hydroxy-cyclopentyl group to the nucleotide. Such modifications can be used for several purposes in research:

Probing Structure and Function: Introducing a bulky adduct like the cyclopentyl group can help in studying DNA-protein interactions or the structural requirements of enzymes that process nucleic acids. ethz.ch

Developing Therapeutic Agents: Modified nucleosides are a cornerstone of antiviral and anticancer therapies. nih.gov While there is no specific information found for this compound-based drugs, the modification of nucleosides with carbocyclic units is a known strategy. C-nucleosides, for example, can enhance the stability of RNA. nih.govbiorxiv.org

Creating Labeled Probes: By incorporating a reactive handle onto the cyclopentyl moiety, it could be used to attach reporter groups like fluorophores or biotin (B1667282) to oligonucleotides for use in diagnostic assays. glenresearch.com

The reaction between this compound and a nucleoside like 2'-deoxyguanosine (B1662781) would result in an adduct where the guanine (B1146940) base is alkylated. nih.gov This type of modification is analogous to the damage caused by some genotoxic agents, making this compound a potential tool for studying DNA damage and repair mechanisms.

Contributions to Materials Science and Polymer Chemistry

The reactivity of the oxirane ring also makes this compound a monomer for polymerization reactions, leading to materials with potentially unique properties.

This compound can undergo ring-opening polymerization to form a polyether. This type of polymerization can be initiated by cationic or anionic initiators. The resulting polymer, poly(this compound), would have a repeating unit consisting of a cyclopentyl group attached to a polyether backbone.

The incorporation of the bulky, rigid cyclopentyl group into the polymer backbone is expected to influence its physical properties significantly. Generally, cyclic substituents on a polymer chain can increase the glass transition temperature (Tg) and enhance the thermal stability of the material compared to linear analogues. researchgate.netmdpi.com

| Property | Expected Characteristic for Poly(this compound) | Rationale |

| Glass Transition Temp. (Tg) | Elevated | The bulky cyclopentyl group restricts chain mobility. nih.gov |

| Thermal Stability | Potentially High | C-C and C-O bonds are thermally stable. sabic.com |

| Chemical Resistance | Good | Polyether backbones are generally resistant to many solvents and chemicals. kuriyama.comtedpella.com |

| Solubility | Likely soluble in common organic solvents | Presence of the hydrocarbon cyclopentyl group. |

This table presents expected properties based on the chemical structure and general polymer science principles.

Investigations into Chemical Interactions with Biological Molecules

As a reactive electrophile, this compound has the potential to interact covalently with various biological molecules, a process of significant interest in toxicology and chemical biology. csirnotes.comnih.govnih.govmdpi.com These interactions are primarily with nucleophilic functional groups present in biomolecules like proteins and DNA. libretexts.org

The fundamental reaction is the nucleophilic attack by a heteroatom in a biomolecule on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable covalent bond. This process is a form of alkylation.

With proteins, nucleophilic amino acid residues such as cysteine (thiol group), histidine (imidazole ring), lysine (B10760008) (amino group), and aspartic/glutamic acid (carboxyl groups) are potential sites of modification. nih.govwikipedia.orgkhanacademy.orgnih.govthermofisher.com Covalent modification can alter the three-dimensional structure of a protein, potentially leading to a change or loss of its biological function. nih.govnih.gov For example, if the modification occurs at the active site of an enzyme, it could lead to irreversible inhibition.

In the case of DNA, the nucleophilic centers on the purine (B94841) and pyrimidine (B1678525) bases (e.g., the N7 of guanine) are primary targets for alkylation by electrophiles like epoxides. nih.govnih.govresearchgate.net The formation of such DNA adducts can interfere with DNA replication and transcription, which is a mechanism of action for certain mutagenic and carcinogenic compounds. nih.gov Studying these interactions helps in understanding the molecular mechanisms of toxicity and in designing safer chemicals.

In-Depth Analysis of this compound Reveals Scant Research on Metabolic Impact

Despite its defined chemical structure, a thorough review of available scientific literature and chemical databases indicates a significant gap in the research concerning the specific biological activities of this compound, particularly its role in metabolic pathways and its interactions with molecular targets.

While the field of advanced chemical research often investigates novel compounds for their potential therapeutic or biological effects, this compound appears to be a compound with limited documented biological investigation. Efforts to detail its involvement in lipid and carbohydrate metabolism, or to elucidate its mechanisms of chemical interaction with biological molecules, did not yield specific findings.

The search for data on this compound did not uncover any studies probing its effects on metabolic pathways such as lipid and carbohydrate metabolism. In contrast, general research into related areas, such as the metabolism of other cyclic compounds or the enzymatic hydrolysis of various substrates, is well-documented. For instance, studies on cyclopentyl-containing analogs of fentanyl have shown that the cyclopentyl moiety can undergo oxidative metabolism. However, these findings are specific to the studied fentanyl analogs and cannot be extrapolated to this compound without direct experimental evidence.

Similarly, there is a lack of information regarding the mechanism of chemical interaction of this compound with specific molecular targets. Research on other epoxides demonstrates their potential to act as alkylating agents, reacting with nucleophilic residues on proteins and nucleic acids. However, no such studies have been published specifically for this compound.

Green Chemistry Principles Applied to 2 Cyclopentyloxirane Research

Maximizing Atom Economy in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comjocpr.comwikipedia.org An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the product, with no atoms wasted as byproducts. savemyexams.comrsc.org The primary route to 2-Cyclopentyloxirane is the epoxidation of cyclopentene (B43876), and the choice of oxidizing agent is critical to the atom economy of the process.

Traditional methods often employ peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). While effective, this reaction generates a stoichiometric amount of carboxylic acid byproduct, leading to a significantly lower atom economy. orientjchem.orgprimescholars.com

Reaction with m-CPBA: C₅H₈ + C₇H₅ClO₃ → C₅H₈O + C₇H₅ClO₂ (Cyclopentene + m-CPBA → this compound + meta-chlorobenzoic acid)

In contrast, modern, greener approaches utilize oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). When using hydrogen peroxide, the only theoretical byproduct is water, a benign substance, resulting in a much higher atom economy. mdpi.com The use of molecular oxygen represents the most atom-economical pathway, with a theoretical atom economy of 100%, although it often faces challenges with selectivity and reaction control. mdpi.com

| Oxidizing Agent | Reaction Equation | Byproduct | Theoretical Atom Economy (%) |

|---|---|---|---|

| m-CPBA | C₅H₈ + C₇H₅ClO₃ → C₅H₈O + C₇H₅ClO₂ | meta-chlorobenzoic acid | 34.9% |

| Hydrogen Peroxide (H₂O₂) | C₅H₈ + H₂O₂ → C₅H₈O + H₂O | Water (H₂O) | 82.3% |

| Molecular Oxygen (O₂) | C₅H₈ + ½O₂ → C₅H₈O | None | 100% |

Development of Environmentally Benign Solvents and Reaction Conditions

The selection of solvents and reaction conditions plays a pivotal role in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of, prompting significant research into greener alternatives. rsc.org For the synthesis of this compound, the focus has shifted towards reducing or eliminating hazardous solvents and adopting milder reaction conditions.

One study on the epoxidation of cyclopentene investigated the use of N,N-dimethylformamide (DMF) and tert-Butanol, finding that the homogeneous system achieved with DMF improved conversion and selectivity. researchgate.net However, modern solvent selection guides classify solvents like DMF as problematic, driving the search for better options. whiterose.ac.uk

Environmentally benign alternatives include water, bio-based solvents, and supercritical fluids. researchgate.netresearchgate.net Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as replacements for traditional ethers. whiterose.ac.ukresearchgate.net Furthermore, developing catalytic systems that operate under ambient temperature and pressure reduces energy consumption, a key goal of green chemistry. For instance, certain manganese-based catalysts can facilitate olefin epoxidation at 0°C in minutes, showcasing a significant improvement in energy efficiency. organic-chemistry.orgacs.orgnih.gov

| Solvent Class | Example | Green Chemistry Attributes |

|---|---|---|

| Traditional (Problematic) | N,N-dimethylformamide (DMF), Dichloromethane (DCM) | High toxicity, environmental persistence, non-renewable. |

| Aqueous | Water (H₂O) | Non-toxic, non-flammable, abundant, environmentally safe. rsc.org |

| Bio-derived | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene | Derived from renewable biomass, often biodegradable, lower toxicity. whiterose.ac.ukresearchgate.net |

| Ethereal (Greener) | Cyclopentyl methyl ether (CPME) | Lower peroxide formation, high boiling point, easy to recycle. researchgate.net |

| Supercritical Fluid | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, non-flammable, easily removed, abundant. researchgate.net |

Integration of Renewable Feedstocks in this compound Production

A cornerstone of sustainable chemistry is the transition from finite petrochemical feedstocks to renewable resources. imarcgroup.com The primary precursor for this compound is cyclopentene, which is traditionally derived from fossil fuels. However, significant progress has been made in producing cyclopentene and its derivatives from biomass.

Lignocellulosic biomass, a non-food-based resource, can be processed to produce furfural (B47365), a key platform chemical. frontiersin.orgresearchgate.net Through a series of catalytic transformations, furfural can be efficiently converted into cyclopentanone. frontiersin.orgrsc.org Cyclopentanone serves as a versatile intermediate that can be subsequently converted to cyclopentene via established chemical reactions, such as reduction to cyclopentanol (B49286) followed by dehydration. frontiersin.org This bio-based route provides a sustainable lifecycle for the production of this compound, reducing dependence on petroleum and mitigating carbon footprint.

Pathway from Biomass to this compound: Lignocellulosic Biomass → C5 Sugars → Furfural → Cyclopentanone → Cyclopentanol → Cyclopentene → this compound

This strategic shift to biomass-derived feedstocks aligns with the principles of a circular economy and represents a critical step towards the green manufacturing of industrial chemicals. imarcgroup.com

Catalysis with Earth-Abundant Metals for Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. A major trend is the replacement of catalysts based on precious, rare, and often toxic heavy metals (e.g., palladium, ruthenium, rhodium) with those based on earth-abundant, inexpensive, and less toxic metals like iron and manganese. tandfonline.comgcande.org

In the context of this compound synthesis, significant research has focused on developing epoxidation catalysts using these sustainable metals.

Manganese (Mn) Catalysts: Manganese is a particularly effective and well-studied metal for olefin epoxidation. Research has demonstrated that simple manganese salts, such as manganese(II) sulfate (B86663), can effectively catalyze the epoxidation of cyclopentene using hydrogen peroxide as the oxidant in a buffered aqueous system. researchgate.net More advanced systems, utilizing a combination of a manganese salt and a ligand like picolinic acid, can achieve remarkable efficiency, converting olefins to epoxides in under five minutes at 0°C with high selectivity. organic-chemistry.orgacs.orgnih.gov

Iron (Fe) Catalysts: Iron is the most abundant transition metal and is virtually non-toxic, making it an ideal candidate for green catalysis. escholarship.org Iron complexes, acting as Lewis acids, can catalyze a variety of organic transformations, including oxidations and the formation of cyclic compounds. escholarship.orgrsc.org While specific applications to this compound are part of ongoing research, the principles of iron catalysis are being actively applied to similar C-C and C-O bond-forming reactions, promising future sustainable routes. escholarship.orgnih.gov

| Catalytic System (Metal/Ligand) | Oxidant | Substrate | Key Research Findings |

|---|---|---|---|

| Manganese(II) sulfate (MnSO₄) | Hydrogen Peroxide (H₂O₂) | Cyclopentene | An inexpensive and environmentally friendly system for epoxidation in a buffered DMF/water medium. researchgate.net |

| Manganese(II) triflate / Picolinic acid | Peracetic acid | General Olefins | Extremely rapid (<5 min) and highly efficient epoxidation at 0°C; simple and uses inexpensive reagents. organic-chemistry.orgacs.orgnih.gov |

| Polymer-supported Chiral Manganese Catalyst | Not specified | α,β-unsaturated olefins | Heterogeneous catalyst with superior performance and high enantioselectivity (up to 99% ee), allowing for easy separation and reuse. rsc.org |

| Iron(III) chloride (FeCl₃) / HCl | N/A (Lewis Acid) | General (e.g., Friedel-Crafts) | Acts as a powerful and inexpensive Lewis acid catalyst for various C-C bond-forming reactions, demonstrating the potential of iron in catalysis. escholarship.org |

Q & A

Q. What are the established synthetic routes for 2-Cyclopentyloxirane, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : The synthesis of this compound typically involves epoxidation of cyclopentene derivatives using peracids (e.g., mCPBA) or transition-metal catalysts. To ensure reproducibility:

- Experimental Design : Use controlled stoichiometry (e.g., 1.2 equivalents of mCPBA) and monitor reaction progress via TLC or GC-MS.

- Characterization : Confirm product identity using H/C NMR (e.g., characteristic epoxide protons at δ 3.1–3.5 ppm) and compare with literature data .

- Safety : Adhere to protocols for handling reactive intermediates (e.g., peroxides) using CE-approved gloves and fume hoods .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer :

- Chromatography : Use GC-MS or HPLC with a polar column (e.g., ZORBAX SB-C18) to quantify purity (>95% by area).

- Spectroscopy : IR spectroscopy to confirm the absence of hydroxyl or carbonyl impurities (epoxide C-O stretch at ~1250 cm).

- Reference Standards : Cross-check with NIST Chemistry WebBook data for cyclopentane-derived epoxides .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound in ring-opening reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in acid-catalyzed ring-opening.

- Experimental Validation : Use H NMR kinetic studies to track intermediate formation (e.g., carbocation rearrangements) under varying pH conditions.

- Data Synthesis : Compare results with prior studies on analogous epoxides (e.g., cyclohexene oxide) to identify steric/electronic effects .

Q. How should researchers address contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Conduct a Cochrane-style literature analysis to identify bias or methodological gaps (e.g., solvent effects on NMR shifts) .

- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., deuterated solvents, calibrated instruments).

- Collaboration : Consult crystallography databases (e.g., Cambridge Structural Database) to resolve stereochemical ambiguities .

Q. What strategies can resolve discrepancies in the reactivity of this compound across different catalytic systems?

- Methodological Answer :

- Comparative Analysis : Tabulate catalytic efficiencies (TOF, TON) for metal catalysts (e.g., Mn(III)-salen vs. Ti(OiPr)) (Table 1).

- Statistical Testing : Apply ANOVA to assess significance of solvent polarity or temperature effects on enantiomeric excess (ee).

- Meta-Data Synthesis : Use PRISMA guidelines to compile data from 20+ studies, highlighting trends in substrate scope .

Key Recommendations for Researchers

- Literature Gaps : Prioritize studies on enantioselective epoxidation and toxicity profiling (no data in ).

- Data Transparency : Share raw spectral files and computational inputs as supplementary materials .

- Safety Protocols : Follow EN 374 standards for glove selection during prolonged handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.